4-[2-(1,1-Dioxo-1,2-thiazolidin-2-yl)ethylamino]benzonitrile
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Overview
Description
4-[2-(1,1-Dioxo-1,2-thiazolidin-2-yl)ethylamino]benzonitrile is a chemical compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1,1-Dioxo-1,2-thiazolidin-2-yl)ethylamino]benzonitrile typically involves the reaction of 4-aminobenzonitrile with a thiazolidinone derivative. The reaction is usually carried out in the presence of a suitable solvent and a catalyst under controlled temperature conditions. The specific reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-[2-(1,1-Dioxo-1,2-thiazolidin-2-yl)ethylamino]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[2-(1,1-Dioxo-1,2-thiazolidin-2-yl)ethylamino]benzonitrile has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[2-(1,1-Dioxo-1,2-thiazolidin-2-yl)ethylamino]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to specific receptors or enzymes, leading to changes in cellular functions. For example, it may exert its hypoglycemic effects by activating the peroxisome proliferator-activated receptor gamma (PPAR-γ) pathway, which plays a crucial role in glucose metabolism .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Uniqueness
Its ability to undergo various chemical reactions and its diverse range of scientific research applications make it a valuable compound in both academic and industrial settings .
Properties
IUPAC Name |
4-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethylamino]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c13-10-11-2-4-12(5-3-11)14-6-8-15-7-1-9-18(15,16)17/h2-5,14H,1,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVUOONLYRKNSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)CCNC2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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